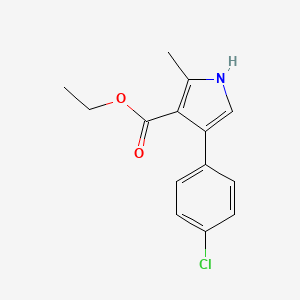

ethyl 4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-3-18-14(17)13-9(2)16-8-12(13)10-4-6-11(15)7-5-10/h4-8,16H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWXCBYJZNQSNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC=C1C2=CC=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676305 | |

| Record name | Ethyl 4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22186-93-2 | |

| Record name | Ethyl 4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves the cyclization of N-(4-chlorophenyl)-β-alanine in the presence of a catalyst such as piperidine . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired pyrrole derivative. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group under basic conditions to form substituted products.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, including potential anticancer, anti-inflammatory, and antimicrobial agents.

Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biochemical pathways.

Wirkmechanismus

The mechanism of action of ethyl 4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Variations in Pyrrole Ring Substitution

The substitution pattern on the pyrrole ring significantly influences physicochemical properties. For instance:

- Ethyl 4-(4-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): This compound replaces the pyrrole ring with a partially saturated pyrimidine ring, introducing a ketone at position 2 and additional methyl groups.

- Ethyl 4-(chlorosulfonyl)-2-methyl-1,5-diphenylpyrrole-3-carboxylate (): The addition of a chlorosulfonyl group at position 4 introduces strong electron-withdrawing effects, increasing reactivity toward nucleophilic substitution compared to the parent compound.

Table 1: Substituent Effects on Pyrrole Derivatives

| Compound Name | Substituents on Pyrrole Ring | Key Functional Groups |

|---|---|---|

| Target Compound | 2-Me, 4-(4-ClPh), 3-COOEt | Ester, Chlorophenyl |

| Ethyl 4-(chlorosulfonyl)-2-methyl... (8) | 2-Me, 4-ClSO₂, 3-COOEt | Sulfonyl chloride, Ester |

| Ethyl 2-(4-ClPh)-4-hydroxy-5-oxo... (5) | 2-(4-ClPh), 4-OH, 5-O, 3-COOEt | Hydroxy, Ketone, Ester |

Substituents on the Aromatic Ring

The 4-chlorophenyl group in the target compound can be replaced with other aryl groups to modulate steric and electronic effects:

- Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate (): Fluorine atoms introduce electronegativity and metabolic stability, which are advantageous in pharmaceutical contexts.

Additional Functional Groups

- Hydroxy and Ketone Groups (): The compound "Ethyl 2-(4-chlorophenyl)-4-hydroxy-5-oxo..." features a hydroxyl and ketone group, enabling hydrogen bonding and keto-enol tautomerism, which are absent in the target compound.

- Sulfonyl Chloride Groups (): These groups enhance electrophilicity, making such derivatives suitable for further functionalization (e.g., forming sulfonamides in drug discovery).

Hydrogen Bonding and Crystallographic Properties

For example, the hydroxyl-containing analog in can form stronger O–H···O/N hydrogen bonds, influencing crystal packing and solubility. Graph set analysis () would reveal distinct motifs (e.g., chains or rings) in these structures, impacting material properties like melting points and mechanical stability.

Biologische Aktivität

Ethyl 4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and applications in drug discovery, supported by relevant data and studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 263.72 g/mol. The compound features a pyrrole ring substituted with an ethyl ester group at the 3-position, a methyl group at the 2-position, and a 4-chlorophenyl group at the 4-position. This unique structure contributes to its biological activity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can function as an enzyme inhibitor or modulator, affecting biochemical pathways that are crucial for cellular functions. The presence of the chlorophenyl group enhances its binding affinity to target proteins, potentially leading to significant pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that pyrrole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds have been reported to range from to mg/mL against these pathogens .

Anticancer Potential

The compound has been identified as a potential lead in anticancer drug development. Its structural similarity to known anticancer agents suggests that it may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways.

Case Studies

Several studies have investigated the biological activities of pyrrole derivatives, including this compound:

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various pyrrole derivatives, demonstrating that those with halogen substituents, such as chlorine, exhibited enhanced antimicrobial effects. This compound was among the compounds tested, showing promising results against Gram-positive and Gram-negative bacteria .

- Anticancer Activity : In vitro assays have revealed that certain pyrrole derivatives can inhibit cancer cell proliferation. This compound was noted for its ability to induce cytotoxicity in human cancer cell lines, suggesting further investigation into its mechanism could yield valuable insights for therapeutic applications.

Data Summary

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, pyrrole carboxylate esters are often functionalized using acyl chlorides (e.g., 4-chlorobenzoyl chloride) under anhydrous conditions with catalysts like DMAP or triethylamine. Yields (e.g., 23–45%) can be optimized by controlling stoichiometry, reaction temperature (e.g., 0°C to reflux), and purification methods (e.g., column chromatography) .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer : Key techniques include / NMR for structural elucidation (e.g., δ 2.22 ppm for methyl groups, δ 7.50–7.57 ppm for aromatic protons) and ESI-MS for molecular ion confirmation. Contradictions in spectral data (e.g., overlapping peaks) can be resolved using 2D NMR (COSY, HSQC) or X-ray crystallography for absolute configuration validation .

Q. What biological activities have been preliminarily observed for structurally related pyrrole derivatives?

- Methodological Answer : Analogous pyrrole-3-carboxylates exhibit antitumor, antimicrobial, and protein kinase inhibitory activities. Initial screening involves in vitro assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity) and molecular docking to identify potential targets like kinase binding pockets .

Q. What purification methods are effective for isolating this compound, and how do impurities affect downstream applications?

- Methodological Answer : Column chromatography (silica gel, eluents like hexane/ethyl acetate) and recrystallization (e.g., ethanol/water) are standard. Impurities (e.g., unreacted starting materials) can skew biological assay results, necessitating HPLC or TLC monitoring (≥95% purity) .

Advanced Research Questions

Q. How do computational methods like DFT contribute to understanding the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and bond dissociation energies. For example, DFT studies on similar pyrroles reveal electron-withdrawing effects of the 4-chlorophenyl group, influencing reactivity in electrophilic substitutions .

Q. How does crystal packing influence the compound’s physicochemical properties?

- Methodological Answer : X-ray crystallography (e.g., CCDC data) identifies intermolecular interactions like C–H···O/Cl hydrogen bonds and π-π stacking. These interactions affect solubility, melting point, and stability. For instance, disorder in the crystal lattice (observed in related structures) may correlate with polymorphic behavior .

Q. What strategies resolve regioselectivity challenges in synthesizing substituted pyrrole derivatives?

- Methodological Answer : Regioselectivity is controlled via protecting groups (e.g., SEM for NH protection) or directing groups (e.g., ester moieties). For example, the 4-chlorophenyl group’s steric bulk directs electrophilic attack to the pyrrole’s 5-position, as confirmed by NOESY NMR .

Q. How can X-ray crystallography data validate computational models of molecular conformation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.